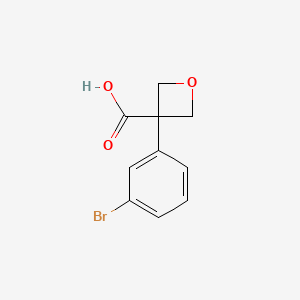

3-(3-Bromophenyl)oxetane-3-carboxylic acid

Description

Molecular Architecture and Conformational Analysis

3-(3-Bromophenyl)oxetane-3-carboxylic acid (C₁₀H₉BrO₃) features a strained oxetane ring system substituted at the 3-position with both a 3-bromophenyl group and a carboxylic acid moiety. The oxetane ring adopts a nearly planar conformation to minimize angular strain, with a puckering angle of approximately 8.7°, consistent with typical oxetane derivatives. The bromophenyl group occupies a pseudo-equatorial position relative to the oxetane ring, while the carboxylic acid group introduces steric and electronic effects that influence molecular packing in the solid state.

Table 1: Key Structural Parameters

X-ray crystallography of analogous 3-aryl oxetanes reveals that the aromatic ring is oriented orthogonally to the oxetane plane, creating a three-dimensional geometry that enhances steric hindrance around the benzylic carbon. This conformation is stabilized by weak C–H···O hydrogen bonds between the carboxylic acid and adjacent molecules in the crystal lattice.

Properties

IUPAC Name |

3-(3-bromophenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERXOJDJBZBHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- The precursor, 3-(3-bromophenyl)-3-hydroxymethyl-oxetane, can be synthesized via known methods involving the reaction of 3-bromobenzaldehyde derivatives with suitable oxetane ring-forming reagents.

- This intermediate is stable and can be isolated and purified before oxidation.

Catalytic Oxidation Procedure

- Dissolve the 3-(3-bromophenyl)-3-hydroxymethyl-oxetane in an aqueous sodium hydroxide solution (concentration typically around 1.0–2.2 M).

- Add a catalyst such as activated charcoal impregnated with 5% palladium or platinum.

- Optionally add a small amount of bismuth nitrate pentahydrate (Bi(NO3)3·5H2O) as an activator to enhance catalyst performance.

- The reaction mixture is placed in a stirred reactor equipped with temperature control and an oxygen gas inlet.

- Oxygen (or air) is bubbled through the reaction mixture at atmospheric pressure.

- The temperature is maintained between 70°C and 90°C, commonly around 80°C.

- The reaction proceeds until the theoretical amount of oxygen required for full oxidation is consumed, typically within 1.5 to 3 hours depending on scale and conditions.

- The progress can be monitored by measuring oxygen uptake.

Workup and Isolation

- After completion, the catalyst is removed by filtration and can be reused.

- The filtrate is acidified carefully to pH 1 using concentrated sulfuric acid to precipitate the carboxylic acid.

- The acid is extracted with an organic solvent such as methyl isobutyl ketone or methyl tert-butyl ether.

- The organic phase is dried and concentrated to yield 3-(3-bromophenyl)oxetane-3-carboxylic acid.

- Recrystallization from suitable solvents (e.g., ligroin or hexane) affords the pure acid.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Pd or Pt on activated charcoal (5%) | Catalyst loading ~1 g per 100 mL reaction |

| Activator | Bi(NO3)3·5H2O (0.01–0.03 g) | Enhances catalytic activity |

| Base concentration | 1.0–2.2 M NaOH | Ensures alkaline medium for oxidation |

| Temperature | 70–90 °C (commonly 80 °C) | Optimal for catalyst activity and stability |

| Pressure | Atmospheric (0.5–1 bar) | Oxygen or air used |

| Reaction time | 90–180 minutes | Monitored by oxygen uptake |

| Oxygen source | Pure oxygen or air | Oxygen uptake corresponds to reaction progress |

Yields and Purity

- Yields of this compound typically exceed 95%, often approaching 99% under optimized conditions.

- The product is obtained with high purity, often requiring only recrystallization.

- The catalyst is reusable, making the process economically favorable.

Advantages of the Method

- High Yield and Purity: The aerobic catalytic oxidation provides excellent yields and product purity without extensive purification.

- Mild Conditions: The reaction occurs under relatively mild temperature and atmospheric pressure, preserving the sensitive oxetane ring.

- Scalability: The process is suitable for scale-up due to straightforward reaction setup and catalyst recyclability.

- Environmental and Economic Benefits: Use of oxygen as oxidant and reusable catalysts reduces waste and cost.

Research Findings and Comparative Notes

- Earlier methods involving multi-step syntheses or harsh conditions resulted in lower yields and more by-products.

- The catalytic aerobic oxidation process avoids the need for stoichiometric oxidants and harsh reagents.

- Use of bismuth nitrate as an activator improves catalyst turnover and reaction rate.

- The reaction mechanism involves selective oxidation of the hydroxymethyl group to the carboxylic acid while maintaining the oxetane ring intact.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting Material | 3-(3-bromophenyl)-3-hydroxymethyl-oxetane | Synthesized or procured |

| Reaction Medium | Aqueous NaOH solution (1.0–2.2 M) | Alkaline medium facilitates oxidation |

| Catalyst | Pd or Pt on activated charcoal (5%) | 1 g per 100 mL reaction |

| Activator | Bi(NO3)3·5H2O (optional) | Enhances catalyst activity |

| Oxidant | Oxygen or air | Atmospheric pressure |

| Temperature | 80 °C | Controlled heating |

| Reaction Time | 1.5–3 hours | Monitored by oxygen consumption |

| Workup | Filtration, acidification to pH 1, extraction with organic solvent | Standard organic extraction techniques |

| Product Purification | Recrystallization | Yields >95%, purity >99% |

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxetane derivatives with various functional groups.

Reduction: Compounds with reduced bromophenyl groups.

Substitution: Substituted oxetane derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Versatile Building Block

3-(3-Bromophenyl)oxetane-3-carboxylic acid serves as a versatile building block in the synthesis of pharmaceutical agents. The presence of the carboxylic acid group is significant, as it is a common functional group in many drugs, facilitating interactions with biological targets. The bromophenyl group can also be modified to enhance biological activity or alter pharmacokinetic properties.

Bioisosterism

Oxetanes, including this compound, have shown promise as bioisosteres in drug design. They can replace other functional groups (such as methylene or carbonyl groups) to improve the physicochemical properties of drug candidates. Studies indicate that oxetanes can enhance lipophilicity and cell permeability while maintaining or improving biological activity . This makes them attractive candidates for lead optimization in medicinal chemistry.

Material Science

Synthesis of Functional Materials

The synthesis of this compound can lead to materials with specific chemical properties suitable for various applications. The oxetane ring's stability and reactivity make it useful for creating polymers or other materials with tailored functionalities .

Case Studies and Research Findings

While dedicated research on this compound remains limited, related studies on oxetanes highlight their potential:

- A study demonstrated that replacing traditional linkers with diaryloxetanes improved the physicochemical properties of drug-like molecules significantly, suggesting that similar benefits could be expected from this compound .

- Another investigation focused on the stability and robustness of substituted oxetanes under various chemical transformations, indicating that such compounds can withstand rigorous conditions while retaining their structural integrity .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in various chemical reactions, while the oxetane ring provides a unique structural framework that can influence the compound’s reactivity and interactions. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3-(3-Bromophenyl)oxetane-3-carboxylic acid with halogenated and substituted phenyloxetane analogs:

*Estimated based on 4-Bromophenyl analog .

Key Observations:

- Substituent Position : The 3-bromo substitution (target compound) induces different steric and electronic effects compared to the 4-bromo isomer, which may alter binding affinities in biological systems .

- Functional Groups : Methoxy and methyl substituents modulate solubility and steric interactions, making them useful for tuning pharmacokinetic properties .

Commercial Availability

- The 3-bromophenyl isomer is discontinued in most catalogs, while the 4-bromo analog remains available at high cost (€645/g) . This disparity reflects synthetic challenges and demand in medicinal chemistry.

Biological Activity

3-(3-Bromophenyl)oxetane-3-carboxylic acid is an organic compound characterized by a unique structure that combines an oxetane ring with a carboxylic acid group and a bromophenyl substituent. This structural combination suggests potential applications in medicinal chemistry, particularly as a building block for drug design. Despite its intriguing structure, dedicated research on the biological activity of this specific compound is limited. This article aims to explore its potential biological activities, related compounds, and synthesis methods.

Structural Characteristics

The molecular formula of this compound is . The presence of the carboxylic acid group indicates possible interactions with biological targets, while the bromine atom on the phenyl ring may influence its reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.08 g/mol |

| Structure Type | Oxetane with carboxylic acid |

| Unique Features | Bromophenyl group |

Potential Biological Activities

While there is a lack of direct studies on this compound, its structural features suggest several areas of potential biological activity:

- Antimicrobial Activity : Compounds containing oxetane rings have been reported to exhibit antimicrobial properties. The introduction of a bromine atom may enhance this activity due to increased lipophilicity and potential for halogen bonding.

- Anti-inflammatory Properties : Carboxylic acids are known to possess anti-inflammatory properties, which could be relevant for therapeutic applications.

- Drug Design Applications : The compound's structure may serve as a scaffold for the development of new pharmaceuticals targeting various diseases.

Related Compounds and Their Activities

Research on structurally similar compounds provides insights into the possible biological activities of this compound. Here are some notable examples:

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include the formation of the oxetane ring followed by carboxylation. A general synthetic route may include:

- Formation of Oxetane Ring : Starting from suitable precursors such as brominated phenols and epoxide reagents.

- Carboxylation : Using carboxylic acid derivatives or direct carboxylation methods to introduce the carboxylic acid group.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research has demonstrated the utility of oxetanes in drug discovery:

- A study highlighted the synthesis of various oxetane derivatives showing promising results in inhibiting bacterial growth, suggesting that modifications to the oxetane structure can lead to enhanced biological activities .

- Another research effort explored the photochemical reactions involving oxetanecarboxylic acids, indicating their potential reactivity under light irradiation, which could be harnessed for targeted drug delivery systems .

Q & A

Basic: What are the standard synthetic routes for 3-(3-Bromophenyl)oxetane-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of bromophenyl-substituted precursors or functionalization of oxetane scaffolds. For example, bromophenylacetic acid derivatives (e.g., 2-(3-bromophenyl)acetic acid, CAS 1878-67-7) may serve as intermediates, with carboxylation or oxetane ring formation via nucleophilic substitution . Yield optimization requires precise control of temperature (70–90°C for oxetane stability ), solvent polarity (e.g., THF or DMF), and catalysts (e.g., Pd for cross-coupling). Contaminants like unreacted bromine precursors must be removed via column chromatography or recrystallization .

Advanced: How can regioselectivity challenges in bromine positioning during synthesis be addressed?

Regioselectivity issues arise due to competing electrophilic aromatic substitution pathways. Computational modeling (e.g., DFT calculations) predicts favorable sites for bromination, while directing groups (e.g., carboxylate) can guide bromine placement at the meta position . Experimental validation via NMR (¹H/¹³C) and LC-MS confirms regiochemical outcomes. For example, 3-bromo derivatives exhibit distinct coupling patterns compared to ortho/para isomers .

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

Key techniques include:

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and oxetane protons (δ 4.5–5.0 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary oxetane carbons .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of oxetane) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₀H₉BrO₃: ~273.0 Da) .

Advanced: How can molecular dynamics (MD) simulations resolve discrepancies in crystallographic data?

MD simulations model conformational flexibility of the oxetane ring and bromophenyl group, which may not be fully captured in static X-ray structures. For instance, torsional angles between the oxetane and phenyl ring can vary, affecting solubility predictions . Simulations in explicit solvents (e.g., water, DMSO) reconcile experimental solubility data with computational models .

Basic: What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste . Acute toxicity (H302) mandates immediate medical attention if ingested .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity in drug discovery?

- Oxetane Modifications : Replacing the carboxylic acid with esters or amides alters pharmacokinetics (e.g., logP, metabolic stability) .

- Bromine Substitution : Fluorine or chlorine at the 3-position may enhance target binding affinity, as seen in related aryl halides .

- In Silico Docking : Predict interactions with biological targets (e.g., enzymes), validated by in vitro assays .

Basic: What are common impurities in synthesized batches, and how are they quantified?

Impurities include:

- Unreacted Bromophenyl precursors : Detected via HPLC (retention time ~12–15 min) .

- Oxetane ring-opened byproducts : Identified by LC-MS (m/z shifts +18 Da due to hydrolysis) .

Quantitative analysis uses calibration curves with reference standards (≥98% purity) .

Advanced: How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Polar aprotic solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura couplings, enhancing reactivity with boronic acids. Conversely, protic solvents (e.g., ethanol) may protonate intermediates, reducing yields. Dielectric constant (ε) correlates with reaction rate; DFT studies suggest ε > 30 optimizes charge separation .

Basic: What computational tools predict the compound’s physicochemical properties?

- logP and pKa : Tools like ChemAxon or ACD/Labs estimate logP ~2.1 (hydrophobic) and pKa ~3.5 (carboxylic acid) .

- Solubility : COSMO-RS predicts solubility in DMSO > water, aligning with experimental data .

Advanced: How can contradictory cytotoxicity data across cell lines be systematically analyzed?

- Dose-Response Curves : IC₅₀ variability may stem from differential expression of metabolic enzymes (e.g., CYP450) .

- Omics Integration : Transcriptomics/proteomics identify pathways affected by the compound, resolving cell-specific toxicity .

- 3D Cell Models : Spheroids or organoids mimic in vivo conditions better than monolayers, reducing false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.